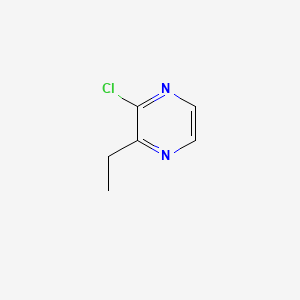

2-Chloro-3-ethylpyrazine

Overview

Description

Scientific Research Applications

Biodegradation in Different Redox Conditions

The study by Crawford, Traina, and Tuovinen (2000) explores the biodegradation of atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) under various redox conditions. The research demonstrates that atrazine biodegradation is influenced by redox potential and can be enhanced under specific anaerobic conditions, offering insights into environmental remediation strategies (Crawford, Traina, & Tuovinen, 2000).

Degradation by Ozone and OH Radicals

Acero, Stemmler, and Gunten (2000) investigate the degradation kinetics of atrazine by ozone and OH radicals, identifying major degradation products. This study is crucial for understanding the mechanisms involved in water treatment processes and the potential environmental impacts of atrazine degradation products (Acero, Stemmler, & Gunten, 2000).

Effect on Chromatin Activity in Plants

Penner and Early (1972) examine the effect of atrazine on chromatin activity in soybean and corn, finding that atrazine can enhance chromatin-directed ribonucleic acid (RNA) synthesis in soybeans. This suggests that atrazine could have broader implications on plant genetics and biochemistry (Penner & Early, 1972).

Enhancement of Yield and Quality in Agriculture

Kay (1971) reports that applying atrazine to certain crops can increase forage yields and improve plant protein and nitrate content. This highlights the potential agricultural benefits of atrazine in enhancing crop productivity (Kay, 1971).

Microwave-Assisted Electrodeless Discharge Lamp in Degradation

Ta, Hong, Liu, and Sun (2006) explore a novel method using a microwave-assisted electrodeless discharge mercury lamp for the degradation of atrazine in aqueous solutions. This study opens new avenues for water treatment technologies (Ta, Hong, Liu, & Sun, 2006).

Fenton's Reagent in Atrazine Degradation

Arnold, Hickey, and Harris (1995) investigate atrazine degradation by Fenton's reagent, establishing optimal conditions and quantifying the degradation products. This research contributes to the field of environmental chemistry, particularly in the context of soil and water contamination remediation (Arnold, Hickey, & Harris, 1995).

Impact on Herbicide Phytotoxicity in Soils

Harrison, Weber, and Baird (1976) study the relationship between soil properties and the phytotoxicity of atrazine. Their findings have implications for the agricultural use of atrazine and environmental management (Harrison, Weber, & Baird, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

As a pyrazine derivative, it may interact with its targets in a manner similar to other compounds in this class .

Biochemical Pathways

Pyrazine derivatives have been shown to influence a variety of biological processes, suggesting that they may impact multiple pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Given its structural similarity to other pyrazine derivatives, it may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-ethylpyrazine .

Properties

IUPAC Name |

2-chloro-3-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBIYZFYKSYXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069845 | |

| Record name | Pyrazine, 2-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63450-95-3 | |

| Record name | 2-Chloro-3-ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-chloro-3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

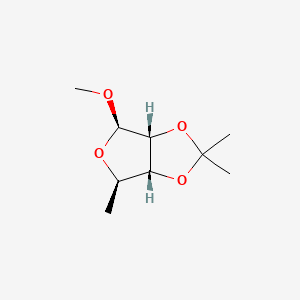

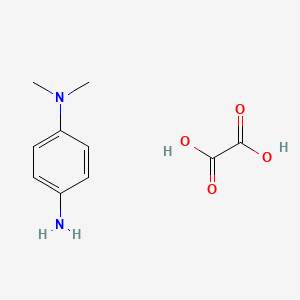

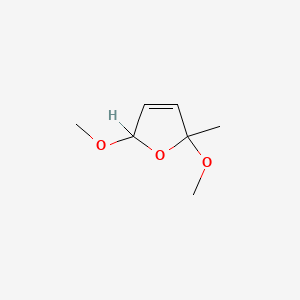

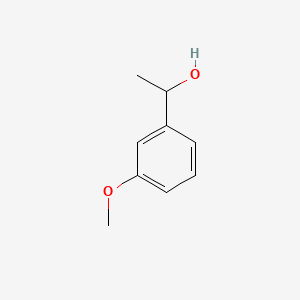

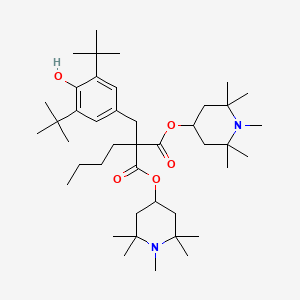

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)